molecular formula C13H14N2OS B5465698 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5465698
M. Wt: 246.33 g/mol
InChI Key: JOBZHRGUNRVZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. MTAA is a member of the thiazole class of compounds and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the body, including the GABA and glutamate receptors. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a number of pharmacological properties that make it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are a number of potential future directions for research involving 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-methyl-2-thiazolamine to yield the final product, this compound.

Scientific Research Applications

2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBZHRGUNRVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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